Anti-Proliferative Potency in EGFR-Mutant H1975 NSCLC Cells: ALK/EGFR-IN-3 vs. ALK/EGFR-IN-2
In the EGFR-mutant H1975 NSCLC cell line, ALK/EGFR-IN-3 demonstrates a specific anti-proliferative activity that is markedly distinct from its more potent analog, ALK/EGFR-IN-2 [1][2]. ALK/EGFR-IN-3 shows an IC50 of 0.1360 μM, while ALK/EGFR-IN-2 achieves an IC50 of 0.0034 μM under standardized vendor assay conditions [1][2]. This 40-fold difference in potency within the same chemical series highlights the critical need for compound-specific validation.
| Evidence Dimension | Anti-proliferative activity against EGFR-mutant H1975 NSCLC cells |
|---|---|
| Target Compound Data | IC50 = 0.1360 μM |
| Comparator Or Baseline | ALK/EGFR-IN-2: IC50 = 0.0034 μM |
| Quantified Difference | 40-fold lower potency for ALK/EGFR-IN-3 |
| Conditions | Standard vendor cell proliferation assay (H1975 cells) |
Why This Matters
This quantified potency window is essential for experimental design: ALK/EGFR-IN-2 is suited for studies requiring maximum target suppression, while ALK/EGFR-IN-3 provides a partial inhibition model ideal for studying dose-response relationships, resistance development, or minimizing toxicity in sensitive assays.
- [1] TargetMol. ALK/EGFR-IN-3 Product Information. Cat. No. T79394. View Source
- [2] TargetMol. ALK/EGFR-IN-2 Product Information. Cat. No. T79393. View Source
